

5-Bromo-3-nitro-2-pyridone molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-3-nitro-2-pyridone**

Cat. No.: **B019287**

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **5-Bromo-3-nitro-2-pyridone**

Abstract

This technical guide provides a comprehensive examination of the molecular structure of **5-Bromo-3-nitro-2-pyridone** (CAS No. 15862-34-7). As a substituted pyridone, this compound is a valuable heterocyclic building block in medicinal chemistry and agrochemical synthesis.^[1] Its utility is intrinsically linked to its nuanced structural and electronic properties. This document elucidates these properties, focusing on the pivotal role of lactam-lactim tautomerism and the influence of its substituent groups. We will dissect the molecule's architecture through the lens of modern spectroscopic techniques, propose a validated synthetic pathway, and discuss its reactivity. This guide is intended for researchers, scientists, and drug development professionals who require a deep, mechanistically-grounded understanding of this important chemical entity.

The Core Structural Framework: A Molecule with a Dual Identity

The nominal designation "**5-Bromo-3-nitro-2-pyridone**" refers to the lactam form of the molecule. However, a complete understanding requires acknowledging its existence in a tautomeric equilibrium with its lactim counterpart, 5-Bromo-2-hydroxy-3-nitropyridine.^{[2][3]} This equilibrium is the single most important chemical feature of the 2-pyridone scaffold and dictates the molecule's behavior in different chemical environments.

Lactam-Lactim Tautomerism

The interconversion between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms is a classic example of prototropic tautomerism.^{[3][4]} The position of this equilibrium is highly sensitive to the surrounding environment:

- In Polar Solvents and the Solid State: The lactam (2-pyridone) form is predominantly favored. This preference is attributed to its larger dipole moment and its ability to form strong intermolecular hydrogen bonds, creating stable dimeric or helical structures in the solid state.^{[2][3]} X-ray crystallography and IR spectroscopy of 2-pyridone and its derivatives confirm the prevalence of the C=O group in the solid phase.^[2]
- In Non-Polar Solvents and the Gas Phase: The lactim (2-hydroxypyridine) form gains stability. In the absence of polar interactions, the aromatic character of the 2-hydroxypyridine ring becomes a more significant stabilizing factor.^{[2][5][6]}

The energy difference between the two tautomers is subtle, allowing for the equilibrium to be readily influenced by external conditions.^{[2][5]}

Caption: Lactam-Lactim tautomerism of **5-Bromo-3-nitro-2-pyridone**.

Electronic Landscape: The Influence of Substituents

The pyridine ring is functionalized with two powerful electron-withdrawing groups (EWGs): a nitro group (-NO₂) at the C3 position and a bromine atom (-Br) at the C5 position.

- Nitro Group (-NO₂): This is a potent EWG through both resonance (mesomeric) and inductive effects. It significantly reduces the electron density of the aromatic ring, particularly at the ortho and para positions (C2, C4, C6). This deactivation makes the ring less susceptible to electrophilic attack but more susceptible to nucleophilic aromatic substitution.
- Bromine Atom (-Br): Bromine acts as an EWG through induction due to its high electronegativity. However, it can also act as a weak resonance donor due to its lone pairs. For halogens, the inductive effect typically dominates, contributing to the overall electron-deficient nature of the ring.

These electronic effects are critical in predicting the molecule's spectroscopic signatures and chemical reactivity.

Structural Verification: A Multi-Technique Spectroscopic Approach

No single technique can fully characterize a molecule. A synergistic approach using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous structural confirmation. The choice of these methods is deliberate: they provide orthogonal and complementary information about the molecule's atomic connectivity, functional groups, and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of each hydrogen and carbon atom.

- ^1H NMR Causality: In the dominant lactam form, two protons are attached to the pyridine ring. The proton at C4 is adjacent to the strong electron-withdrawing nitro group, while the proton at C6 is adjacent to the nitrogen atom. Both will appear as doublets due to coupling with each other (meta-coupling). The strong deshielding effect of the nitro group is expected to shift the C4-H proton significantly downfield compared to the C6-H proton. The N-H proton will typically appear as a broad singlet.
- ^{13}C NMR Causality: The five carbon atoms of the ring will exhibit distinct chemical shifts. The carbonyl carbon (C2) will be the most downfield signal. The carbons directly attached to the electron-withdrawing bromine (C5) and nitro group (C3) will also be significantly deshielded.

Table 1: Predicted NMR Spectral Data for **5-Bromo-3-nitro-2-pyridone**

Technique	Atom	Predicted Chemical Shift (ppm)	Multiplicity
¹ H NMR	N1-H	11.0 - 13.0	Broad Singlet
	C4-H	8.5 - 9.0	Doublet
	C6-H	7.8 - 8.2	Doublet
¹³ C NMR	C2 (C=O)	158 - 162	-
	C3 (C-NO ₂)	145 - 150	-
	C4	130 - 135	-
	C5 (C-Br)	110 - 115	-

|| C6 | 140 - 145 | - |

Note: Predicted values are based on substituent effects on similar pyridine systems. Actual values may vary depending on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The primary diagnostic value for this molecule is its ability to differentiate between the two tautomers.

- **Experimental Rationale:** The lactam form possesses a distinct carbonyl group (C=O), while the lactim form has a hydroxyl group (O-H). These groups have characteristic absorption frequencies that are typically well-separated in the IR spectrum. The presence of a strong absorption band around 1650-1680 cm⁻¹ (C=O stretch) and the absence of a broad O-H band around 3200-3600 cm⁻¹ in a solid-state spectrum would be compelling evidence for the 2-pyridone structure.[2]

Table 2: Key IR Absorption Frequencies

Functional Group	Vibrational Mode	Expected Frequency (cm ⁻¹)	Tautomer
Carbonyl (C=O)	Stretch	1650 - 1680 (Strong)	Lactam
N-H	Stretch	3000 - 3300 (Broad)	Lactam
Nitro (NO ₂)	Asymmetric Stretch	1520 - 1560 (Strong)	Both
Nitro (NO ₂)	Symmetric Stretch	1340 - 1380 (Strong)	Both
Aromatic C=C/C=N	Ring Stretch	1400 - 1600	Both

| Hydroxyl (O-H) | Stretch | 3200 - 3600 (Broad) | Lactim |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial structural information from fragmentation patterns.

- **Self-Validating Isotopic Pattern:** The most telling feature in the mass spectrum of a bromo-compound is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.5% and 49.5%, respectively).[7] Therefore, any ion containing a single bromine atom will appear as a pair of peaks (an "M+" and "M+2" peak) of almost identical intensity, separated by two mass units. This provides an unambiguous internal validation for the presence of bromine in the molecule.[7][8]
- **Fragmentation Logic:** Under electron ionization (EI), the molecular ion is expected to undergo fragmentation. Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da).[8]

Table 3: Expected Mass Spectrometry Data

Ion	m/z (Mass/Charge Ratio)	Description
$[M]^+$	218 / 220	Molecular ion peak, showing the characteristic 1:1 isotopic pattern for Bromine.
$[M-NO]^+$	188 / 190	Fragment from the loss of a nitric oxide radical.

| $[M-NO_2]^+$ | 172 / 174 | Fragment from the loss of a nitro radical. |

Synthesis and Reactivity

The preparation of **5-Bromo-3-nitro-2-pyridone** can be achieved through the electrophilic nitration of a 5-bromo-2-pyridone precursor. This strategy is sound because the hydroxyl/carbonyl group at the C2 position is an ortho-, para-director, while the bromine at C5 is also an ortho-, para-director. Both activate the C3 position for electrophilic attack.

Experimental Protocol: Synthesis via Nitration

This protocol is a self-validating system. Reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity must be confirmed by the spectroscopic methods detailed in Part 2.

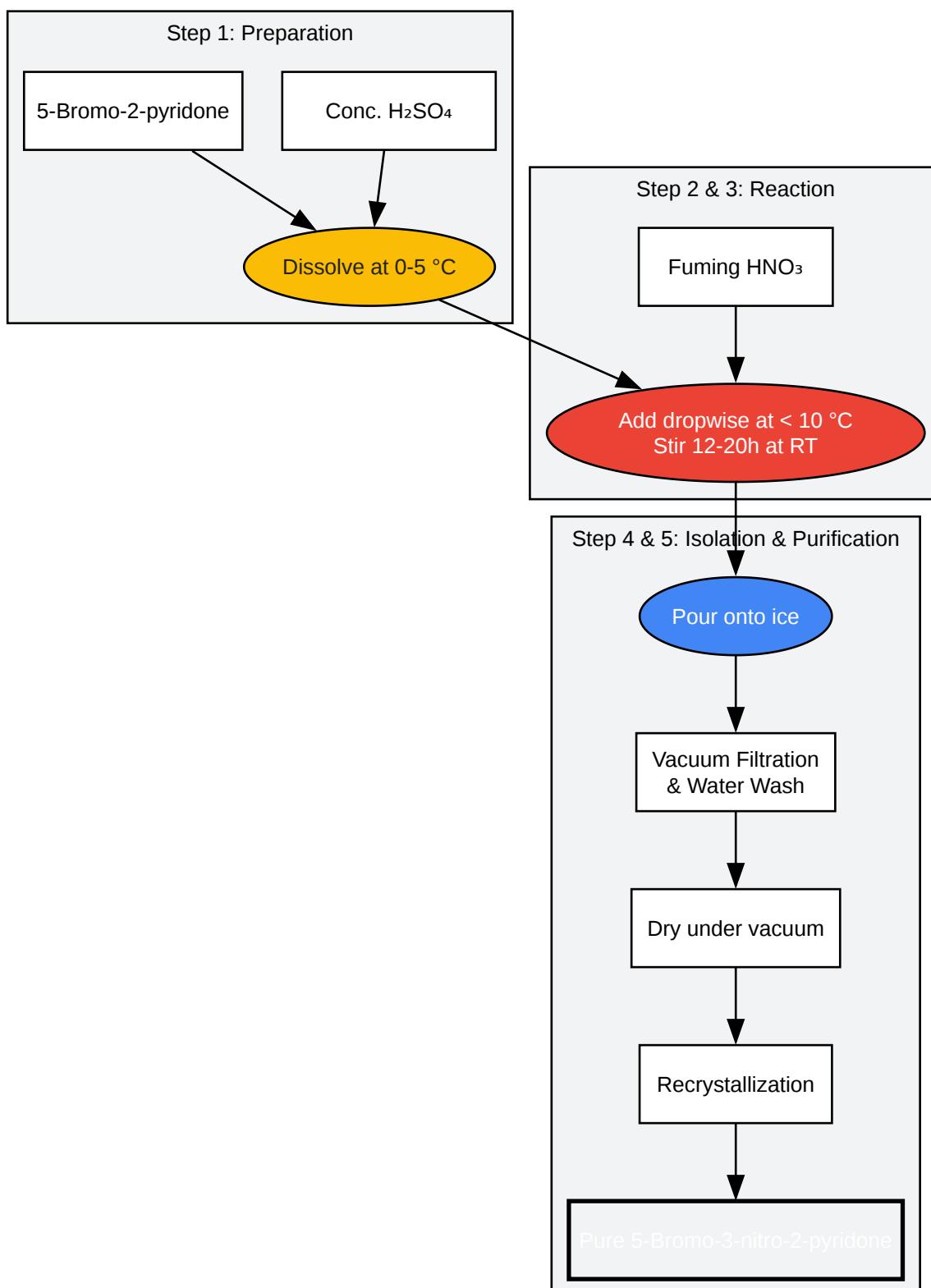
Step 1: Dissolution of Starting Material

- Carefully add 5-bromo-2-pyridone (1.0 eq) to concentrated sulfuric acid (H_2SO_4) in a flask submerged in an ice-salt bath to maintain a temperature of 0-5 °C. Stir until fully dissolved.

Step 2: Nitration

- Slowly add fuming nitric acid (HNO_3 , 1.1 eq) dropwise to the solution, ensuring the temperature does not exceed 10 °C. The addition of a nitrating agent to the activated ring constitutes the key synthetic step.

Step 3: Reaction


- After the addition is complete, allow the mixture to stir at room temperature for 12-20 hours.
[\[9\]](#)

Step 4: Work-up and Isolation

- Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will cause the product to precipitate out of the acidic solution.
- Collect the resulting solid (a pale-yellow to brown powder) by vacuum filtration.[\[10\]](#)
- Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper. This removes residual acid.
- Dry the product under vacuum to yield crude **5-Bromo-3-nitro-2-pyridone**.

Step 5: Purification

- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified compound. Purity should be assessed by melting point determination[\[1\]](#)[\[11\]](#) and HPLC.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **5-Bromo-3-nitro-2-pyridone**.

Applications in Drug Discovery and Development

The 2-pyridone scaffold is considered a "privileged structure" in medicinal chemistry.[12][13] Its unique properties allow it to serve as a versatile pharmacophore:

- Hydrogen Bonding: It can act as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling it to mimic peptide bonds and interact with biological targets like kinase hinges.[12][14]
- Bioisostere: Pyridones are often used as bioisosteres for amides, phenols, and other heterocyclic rings to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[12][13]

5-Bromo-3-nitro-2-pyridone, with its multiple functional handles, is an ideal starting material for building more complex, biologically active molecules. The bromine atom can be readily displaced or used in cross-coupling reactions, while the nitro group can be reduced to an amine, providing a vector for further derivatization.[1][15]

Conclusion

The molecular structure of **5-Bromo-3-nitro-2-pyridone** is defined by a fascinating interplay of tautomerism and strong electronic effects from its substituents. While it is nominally a pyridone, its existence in equilibrium with the 2-hydroxypyridine form is critical to its chemical behavior. A combined analytical approach of NMR, IR, and mass spectrometry provides a robust and self-validating system for confirming its structure, with each technique offering unique and complementary insights. This deep structural understanding is paramount for its effective use as a versatile intermediate in the rational design of novel therapeutics and other advanced materials.

References

- Wikipedia. 2-Pyridone. [\[Link\]](#)
- Schlegel Group - Wayne State University. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. [\[Link\]](#)
- Organic & Biomolecular Chemistry (RSC Publishing). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. [\[Link\]](#)
- SIELC Technologies. **5-Bromo-3-nitro-2-pyridone**. [\[Link\]](#)
- Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry. [\[Link\]](#)

- PubMed. Pyridones in drug discovery: Recent advances. [\[Link\]](#)
- ResearchGate. Pyridones in drug discovery: Recent advances. [\[Link\]](#)
- ResearchGate. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery | Request PDF. [\[Link\]](#)
- RSC Publishing. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [\[Link\]](#)
- Crystallography Reports. X-ray Mapping in Heterocyclic Design: XII.
- Pharmaffiliates. CAS No : 15862-34-7 | Product Name : 5-Bromo-3-nitro-2(1H)-pyridinone. [\[Link\]](#)
- Chemistry LibreTexts. 5.2 Mass Spectrometry. [\[Link\]](#)
- University of Puget Sound. Introduction to Spectroscopy V: Mass Spectrometry. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing)
DOI:10.1039/D3OB01588B [pubs.rsc.org]
- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ochem.weebly.com [ochem.weebly.com]
- 9. 5-Bromo-2-nitro-3-Pyridinol synthesis - chemicalbook [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. 15862-34-7 CAS MSDS (5-Bromo-3-nitro-2-pyridinol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [5-Bromo-3-nitro-2-pyridone molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b019287#5-bromo-3-nitro-2-pyridone-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com